molecular formula ¹³C₆H₁₁N₃O₃ B1158941 δ-Guanido-α-ketovaleric Acid-13C6

δ-Guanido-α-ketovaleric Acid-13C6

Cat. No.: B1158941
M. Wt: 179.13
Attention: For research use only. Not for human or veterinary use.
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Description

δ-Guanido-α-ketovaleric Acid-13C6 is a stable isotope-labeled derivative of δ-guanido-α-ketovaleric acid, where six carbon atoms are replaced with the non-radioactive carbon-13 isotope. This compound is primarily utilized in metabolic studies, tracer experiments, and quantitative mass spectrometry (MS) to investigate branched-chain amino acid (BCAA) metabolism and nitrogen cycling pathways. The δ-guanido group introduces a charged, polar moiety, distinguishing it from simpler α-keto acids like α-ketovaleric acid. The 13C6 labeling enables precise tracking of metabolic flux, reducing background noise in MS analyses and enhancing data accuracy .

Properties

Molecular Formula

¹³C₆H₁₁N₃O₃

Molecular Weight

179.13

Synonyms

5-Guanidino-2-oxovaleric Acid-13C6;  5-[(Aminoiminomethyl)amino]-2-oxopentanoic Acid-13C6;  2-Oxo-5-guanidinovaleric Acid-13C6;  α-keto-δ-Guanidinovaleric Acid-13C6;  δ-Guanidino-α-oxovaleric Acid-13C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares δ-Guanido-α-ketovaleric Acid-13C6 with structurally or functionally related compounds, emphasizing isotopic labeling, applications, and research findings.

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications Research Findings
This compound 13C6 C5H9N3O3 189.15 (unlabeled) +6* 13C6 at six carbons Metabolic flux analysis, BCAA studies, MS internal standard Enhances precision in tracing nitrogen metabolism in valine degradation pathways .
α-Ketovaleric Acid C5H8O3 116.11 None Model for BCAA metabolism, neurological studies Intracranial administration induces seizures in rats .
Meclofenamic Acid-13C6 13C6 C14H10Cl2NO2 318.14 (unlabeled) +6* 13C6 at six carbons LC-MS/MS quantification of pharmaceuticals in environmental samples Used as an internal standard for NSAID detection in water .
3,5,3',5'-Tetraiodo Thyroacetic Acid-13C6 13C6 C8H8I4O4 753.79 13C6 at six carbons Thyroid hormone analog studies, isotope dilution MS Stabilizes thyroid receptor binding assays; critical for hormone-disruption research .

*Molecular weight increases by 6 atomic mass units (amu) due to six 13C substitutions.

Key Differences and Research Implications

  • Metabolic Specificity: Unlike α-ketovaleric acid (a valine-derived keto acid), this compound incorporates a guanidino group, which may interact with enzymes in the urea cycle or nitric oxide synthase pathways .
  • Analytical Utility : While meclofenamic acid-13C6 is optimized for environmental LC-MS/MS workflows, this compound is tailored for metabolic studies requiring isotopic resolution of nitrogen-rich intermediates .
  • Biological Effects : α-Ketovaleric acid induces seizures in rats, but the δ-guanido modification likely alters bioavailability and neuroactivity, necessitating separate toxicological evaluations .

Isotopic Labeling Efficiency

The 13C6 label in this compound provides a distinct MS signature (e.g., +6 amu shift in parent and fragment ions), reducing interference from endogenous metabolites. This contrasts with partially labeled compounds (e.g., phenylbutazone-13C in ), which may produce overlapping isotopic clusters .

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